REACTION_CXSMILES
|
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1([CH2:15][CH:16]=O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C>[C:9]1([C:15]2[C:6]3[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=3)[NH:7][CH:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
After extraction with dichloromethane (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
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the organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90/10)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.86 mmol | |
AMOUNT: MASS | 940 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |